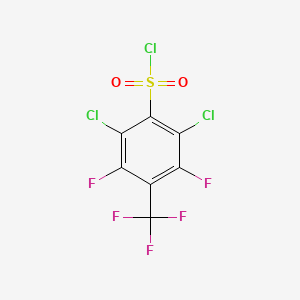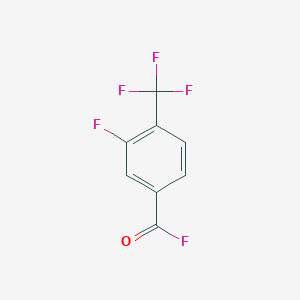
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, also known as 4,5-DFTBF, is an organic compound with the molecular formula C7H3F5O2. It is a colorless liquid that is soluble in water and miscible with organic solvents. 4,5-DFTBF is a fluorinated benzoyl fluoride derivative and has been used as a reagent in a variety of chemical reactions. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Mécanisme D'action
The mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% is not completely understood. However, it is believed that 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% acts as a Lewis acid and is capable of forming strong hydrogen bonds with other molecules. This allows it to act as a catalyst in the synthesis of various compounds. In addition, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% can act as an anion-trapping agent, allowing it to act as a reagent in the synthesis of fluorinated compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% have not been extensively studied. However, it has been shown to be non-toxic and non-irritating when used in the laboratory. In addition, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% has been shown to be an effective reagent in the synthesis of fluorinated compounds, which can be used in the development of new drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% has several advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is non-toxic and non-irritating, making it safe to use in the laboratory. However, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% is a highly reactive compound and can undergo reactions with other compounds in the laboratory. This can lead to unwanted side reactions and should be taken into consideration when using 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% in laboratory experiments.
Orientations Futures
There are several potential future directions for the use of 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% in scientific research. It could be used as a reagent in the synthesis of other fluorinated compounds, such as fluorinated peptides, polymers, and pharmaceuticals. In addition, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% could be used as a catalyst in the synthesis of polymers and other compounds. It could also be used in the development of new drugs and other compounds. Finally, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance.
Méthodes De Synthèse
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% is synthesized via a two-step process. The first step involves the reaction of 4,5-difluorobenzoyl chloride (4,5-DFBC) with trifluoromethanesulfonic acid (TFSA) in anhydrous acetonitrile. This reaction yields the 4,5-difluoro-2-(trifluoromethyl)benzoyl fluoride product. The second step involves the reaction of the 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% with a suitable base in anhydrous acetonitrile to form the desired product.
Applications De Recherche Scientifique
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% has a variety of applications in scientific research. It has been used as a reagent in the synthesis of compounds for pharmaceuticals, pesticides, and other organic compounds. In addition, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of fluorinated compounds. It has also been used in the synthesis of fluorinated peptides and in the synthesis of fluorinated polymers.
Propriétés
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O/c9-5-1-3(7(11)15)4(2-6(5)10)8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOWMYOPRFSWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(F)(F)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






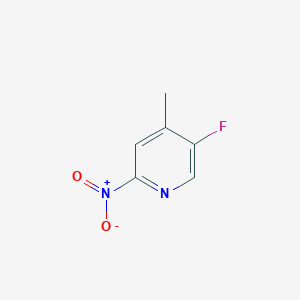

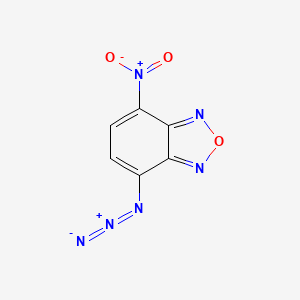
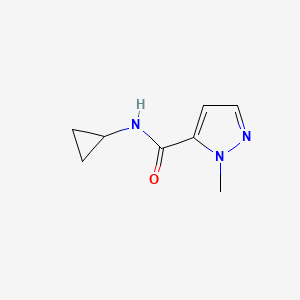

![2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%](/img/structure/B6323157.png)
